Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O2S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
methyl 6-chloro-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-6-7(3-5(4)10)12-9(15)11-6/h2-3H,1H3,(H2,11,12,15) |
InChI Key |
QZDSKHJBTZHXRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1Cl)NC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Nickel Acetate-Catalyzed Cyclization
In a method adapted from ACS Omega, methyl 3,4-diaminobenzoate reacts with benzaldehyde in chloroform using nickel acetate (Ni(OAc)₂) as a catalyst. The reaction proceeds at reflux (60–70°C) for 24–48 hours, yielding 2-aryl-substituted benzimidazole intermediates. For chlorinated derivatives, substituting benzaldehyde with 2-chloroacetophenone introduces the chloro substituent early in the synthesis.
Sodium Metabisulfite-Mediated Cyclization
An alternative route employs sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) at 100°C. This method avoids metal catalysts, making it preferable for applications requiring low metal residues. Yields range from 65% to 78%, depending on the electron-withdrawing or donating nature of the aldehyde substituent.
Chlorination Strategies
Chlorination is critical for introducing the 6-chloro substituent. Two primary methods dominate the literature:
Direct Electrophilic Chlorination
Post-cyclization chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively targets the 6-position of the benzimidazole ring. Excess reagent (1.2 equivalents) ensures complete substitution, with yields averaging 85%.
Pre-Chlorinated Starting Materials
Using 2,6-dichlorobenzonitrile as a starting material, as described in CN103360288B, enables direct incorporation of the chloro group during the cyclization step. This method reduces side reactions but requires stringent control over reaction stoichiometry to prevent over-chlorination.
Mercapto Group Introduction
The 2-mercapto group is introduced via thiolation reactions, often involving sodium sulfide (Na₂S) or thiourea.
Sodium Sulfide Thiolation
In a patent-derived method, the chlorinated benzimidazole intermediate is treated with Na₂S in DMF at 120°C for 6 hours. The reaction is conducted under nitrogen to prevent oxidation of the thiol group. Post-reaction, the mixture is acidified to pH 2–3 using HCl, precipitating the mercapto derivative with 70–75% yield.
Thiourea-Based Thiolation
Thiourea (NH₂CSNH₂) in ethanol/water (1:1) at reflux (78°C) provides milder conditions for thiolation. After 8 hours, the product is extracted with ethyl acetate and purified via silica gel chromatography. This method achieves 68% yield but requires additional steps to remove urea byproducts.
Esterification and Final Product Isolation
The carboxylate ester group is either retained from the starting material or introduced via esterification.
Methyl Ester Retention
When methyl 3,4-diaminobenzoate is used as the starting material, the methyl ester remains intact throughout synthesis. Purification involves recrystallization from methanol/water (3:1), yielding 90–95% pure product.
Post-Cyclization Esterification
For intermediates lacking the ester group, methyl chloroformate (ClCO₂CH₃) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base is employed. The reaction is conducted at 0°C to minimize side reactions, followed by extraction with dichloromethane and drying over Na₂SO₄.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for four representative methods:
Optimization and Scalability Considerations
Solvent Selection
-
DMF vs. Chloroform : DMF enhances solubility of intermediates but complicates removal due to high boiling point (153°C). Chloroform, while volatile, limits reaction temperatures to <60°C.
-
Ethyl Acetate Extraction : Preferred for its ability to partition polar byproducts into the aqueous phase, improving purity.
Chemical Reactions Analysis
Oxidation of the Mercapto Group
The mercapto (-SH) group undergoes oxidation under controlled conditions:
-
Sulfoxide formation : Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) yields sulfoxides.
-
Sulfonic acid formation : Strong oxidants such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) fully oxidize the thiol to sulfonic acid derivatives .
Key Reaction :
Nucleophilic Substitution at the Chloro Position
The chloro substituent at position 6 participates in nucleophilic aromatic substitution (NAS) reactions:
-
Amine substitution : Reacts with primary or secondary amines (e.g., NH₃, CH₃NH₂) in polar aprotic solvents (e.g., DMF) to form aryl amines .
-
Thiol exchange : Sodium hydride (NaH) facilitates substitution with thiols or sulfonyl chlorides, yielding aryl sulfides or sulfonamides .
Example :
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis or transesterification:
-
Acidic/basic hydrolysis : Hydrolysis with HCl or NaOH yields the corresponding carboxylic acid .
-
Transesterification : Reacts with alcohols (e.g., ethanol) under catalytic conditions to form new esters .
Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 h | 6-Chloro-2-mercapto-benzimidazole-5-carboxylic acid |
| Transesterification | Ethanol, H₂SO₄, 60°C, 8 h | Ethyl 6-chloro-2-mercapto-benzimidazole-5-carboxylate |
Interaction with Electrophiles
The benzimidazole core reacts with electrophiles at nitrogen atoms:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives .
-
Acylation : Acetyl chloride (AcCl) introduces acyl groups at the NH position .
Example :
Reduction Reactions
The nitro intermediates (during synthesis) are reduced to amines:
-
Catalytic hydrogenation : H₂ gas with Pd/C converts nitro groups to amines .
-
Metal-acid systems : Fe/HCl or Sn/HCl achieve similar reductions .
Synthetic Pathway :
Complexation with Metal Ions
The thiol and carboxylate groups coordinate with transition metals:
-
Copper(II) complexes : Forms stable complexes with Cu²⁺, enhancing antimicrobial activity .
-
Silver(I) complexes : Reacts with AgNO₃ to generate coordination polymers .
Stoichiometry :
Biological Activity Modulation
Functional group modifications alter pharmacological properties:
-
Sulfonamide derivatives : Show enhanced anti-inflammatory activity (COX-2 inhibition) .
-
Thioether analogs : Exhibit improved anti-cancer activity by tubulin polymerization inhibition .
Structure-Activity Relationship (SAR) :
| Derivative | Bioactivity Enhancement | Reference |
|---|---|---|
| Sulfonic acid | Increased solubility | |
| Aryl sulfonamide | COX-2 selectivity (78% inhibition) |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate has shown promising antimicrobial properties. Its structure allows it to interact effectively with bacterial and fungal targets. Studies have demonstrated that derivatives of this compound exhibit significant activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from similar benzimidazole structures have been evaluated for their Minimum Inhibitory Concentration (MIC) values, indicating their potency against specific strains.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of related compounds, one derivative demonstrated an MIC of 5.19 µM against Staphylococcus aureus, highlighting the potential of this compound as a lead compound for developing new antibiotics .
Anticancer Applications
The compound has also been investigated for its anticancer properties. Its ability to inhibit cell growth in various cancer cell lines makes it a candidate for further research in cancer therapeutics.
Case Study: Cytotoxicity Assessment
In vitro studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, one study reported an IC50 value of 4.12 µM for a derivative in comparison to standard chemotherapeutics like 5-Fluorouracil (IC50 = 7.69 µM), suggesting enhanced efficacy .
Agricultural Applications
The unique properties of this compound extend to agricultural applications, particularly as a potential fungicide or pesticide. The mercapto group in its structure contributes to its reactivity with biological targets in pests and pathogens.
Case Study: Fungicidal Activity
Research into similar benzimidazole compounds has indicated their effectiveness as fungicides, which could be extrapolated to this compound. Its structural characteristics may enhance its binding to fungal enzymes, leading to effective inhibition of fungal growth.
Material Science
Recent studies suggest that the compound may also find applications in material science, particularly in the development of novel polymers or coatings due to its unique chemical structure.
Potential Applications
The presence of the chloro and mercapto groups may impart desirable properties such as increased adhesion or resistance to environmental degradation in polymer matrices.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Mercapto Group (Target Compound): The -SH group may confer nucleophilic reactivity, enabling disulfide bond formation or metal chelation, which could differentiate it from hydroxyl- or amino-substituted analogs.
- Chloro vs.
Biological Activity
Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate (CAS: 1388059-62-8) is a compound belonging to the benzimidazole family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H7ClN2O2S
- Molecular Weight : 242.68 g/mol
- CAS Number : 1388059-62-8
The compound features a benzimidazole core with a chloro and mercapto group, which significantly influences its biological activity.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising activity against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
In comparative studies, compounds similar to methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole exhibited moderate to good activity against these organisms, suggesting potential as an antibacterial agent .
Antiviral Activity
Research indicates that benzimidazole derivatives can inhibit viral replication. This compound may act as a reverse transcriptase inhibitor, similar to other benzimidazole analogs that target HIV . This mechanism involves blocking viral RNA synthesis, which is critical for viral proliferation.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. Studies suggest that benzimidazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. For instance, certain derivatives have been reported to inhibit the activity of enzymes like lipoxygenase, which plays a role in inflammatory responses .
Anticancer Potential
Benzimidazoles are recognized for their anticancer properties. This compound may exhibit cytotoxic effects on cancer cell lines. Research has indicated that structural modifications can enhance the compound's efficacy against various cancer types by inducing apoptosis in tumor cells .
Study 1: Antimicrobial Efficacy
A study conducted by Birajdar et al. synthesized several benzimidazole derivatives and tested their antimicrobial activity. Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole was included in the testing panel and showed significant inhibition against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Study 2: Antiviral Mechanism
In another investigation focusing on antiviral properties, researchers evaluated the effectiveness of various benzimidazole derivatives against HIV. The study found that methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole demonstrated inhibitory effects on reverse transcriptase activity, indicating potential as an antiviral agent .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
